molecular formula C12H16N2O2 B8374749 3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid

3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid

Cat. No.: B8374749
M. Wt: 220.27 g/mol
InChI Key: YMSNPKUDQSJWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-amino-4-(pyrrolidin-1-ylmethyl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c13-11-7-9(12(15)16)3-4-10(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2,(H,15,16)

InChI Key

YMSNPKUDQSJWFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromomethyl-3-nitrobenzoic acid (10 g) is dissolved in dichloromethane (100 ml) and thereto is added dropwise pyrrolidine (8 g) with stirring under ice cooling, and the mixture is stirred at room temperature for 30 minutes. Dichloromethane is distilled off under reduced pressure, and the residue is dissolved in conc. hydrochloric acid (40 ml) and thereto is added water (10 ml) with stirring under ice cooling and further is added tin (5.4 g), and the mixture is stirred under ice cooling for 1.5 hour. The reaction mixture is neutralized with 10N aqueous sodium hydroxide solution, and the catalyst is filtered off and the filtrate is concentrated. The residue is dissolved in water and purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile). The fractions containing the desired compound are collected, and concentrated into dryness under reduced pressure to give 3-amino-4-(1-pyrrolidinylmethyl)benzoic acid (7.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

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